2-(1-Ethynylcyclopropyl)-1,3-thiazole
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Overview
Description
2-(1-Ethynylcyclopropyl)-1,3-thiazole is an organic compound characterized by the presence of a cyclopropyl group attached to an ethynyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethynylcyclopropyl)-1,3-thiazole typically involves the cyclopropanation of an alkyne followed by the formation of the thiazole ring. One common method includes the reaction of ethynylcyclopropane with a thioamide under specific conditions to form the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as ethynylcyclopropane and subsequent reactions to form the thiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Ethynylcyclopropyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include oxidized thiazole derivatives, reduced thiazole compounds, and substituted thiazole derivatives .
Scientific Research Applications
2-(1-Ethynylcyclopropyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(1-Ethynylcyclopropyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(1-Ethynylcyclopropyl)-1,3-difluorobenzene
- 1-(1-Ethynylcyclopropyl)-2-fluorobenzene
- Ethynylcyclopropane
Comparison: Compared to similar compounds, 2-(1-Ethynylcyclopropyl)-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Properties
IUPAC Name |
2-(1-ethynylcyclopropyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-2-8(3-4-8)7-9-5-6-10-7/h1,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPRQWKZPCEOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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